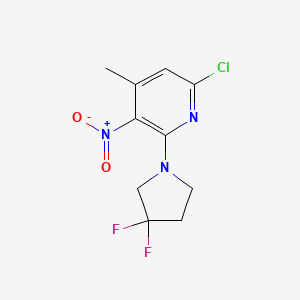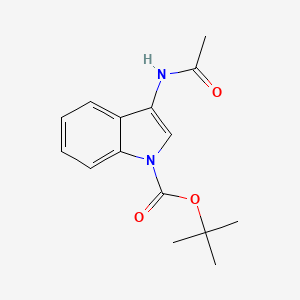
tert-Butyl 3-acetamido-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-1H-indol-1-carboxilato de tert-butilo: es un compuesto orgánico sintético que pertenece a la familia de los indoles. Los indoles son sistemas heterocíclicos importantes que se encuentran en varios productos naturales y fármacos. Este compuesto se caracteriza por la presencia de un anillo indol sustituido con un grupo acetamido y un grupo éster tert-butilo.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 3-Acetamido-1H-indol-1-carboxilato de tert-butilo normalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con 3-nitroindol disponible comercialmente.
Reducción: El grupo nitro se reduce a un grupo amino utilizando un agente reductor como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.
Acetilación: El 3-aminoindol resultante se acetila entonces con anhídrido acético para formar 3-acetamidoindol.
Esterificación: Finalmente, el grupo ácido carboxílico se esterifica con alcohol tert-butílico en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para producir 3-Acetamido-1H-indol-1-carboxilato de tert-butilo.
Métodos de producción industrial: Los métodos de producción industrial de este compuesto probablemente implicarían pasos similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Se pueden emplear reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la escalabilidad.
Análisis de las Reacciones Químicas
Tipos de reacciones:
Oxidación: El 3-Acetamido-1H-indol-1-carboxilato de tert-butilo puede sufrir reacciones de oxidación, particularmente en el anillo indol, utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto puede reducirse en el grupo acetamido para formar la amina correspondiente utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Hidruro de litio y aluminio (LiAlH4), paladio sobre carbono (Pd/C)
Sustitución: Halógenos (por ejemplo, bromo), agentes alquilantes (por ejemplo, yoduro de metilo)
Productos principales:
Oxidación: Derivados de indol oxidados
Reducción: Derivados de 3-aminoindol
Sustitución: Derivados de indol sustituidos
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-acetamido-1H-indole-1-carboxylate can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the acetamido group to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide)
Major Products:
Oxidation: Oxidized indole derivatives
Reduction: 3-aminoindole derivatives
Substitution: Substituted indole derivatives
Aplicaciones Científicas De Investigación
Química: El 3-Acetamido-1H-indol-1-carboxilato de tert-butilo se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la construcción de complejos derivados de indol. Sirve como precursor para la síntesis de varias moléculas biológicamente activas.
Biología: En la investigación biológica, este compuesto se utiliza para estudiar las relaciones estructura-actividad de los derivados de indol. También se emplea en el desarrollo de sondas fluorescentes y sensores debido a su núcleo indol.
Medicina: El compuesto tiene aplicaciones potenciales en química medicinal, particularmente en el diseño y síntesis de nuevos fármacos. Los derivados de indol son conocidos por sus diversas actividades biológicas, incluyendo propiedades anticancerígenas, antimicrobianas y antiinflamatorias.
Industria: En el sector industrial, el 3-Acetamido-1H-indol-1-carboxilato de tert-butilo se utiliza en la producción de productos químicos especiales y materiales avanzados. También se utiliza en el desarrollo de agroquímicos y colorantes.
Mecanismo De Acción
El mecanismo de acción del 3-Acetamido-1H-indol-1-carboxilato de tert-butilo está principalmente relacionado con sus interacciones con los objetivos biológicos. El anillo indol puede participar en interacciones de apilamiento π-π con residuos aromáticos en las proteínas, mientras que el grupo acetamido puede formar enlaces de hidrógeno con las cadenas laterales de los aminoácidos. Estas interacciones pueden modular la actividad de las enzimas y los receptores, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares:
- 3-Etinil-1H-indol-1-carboxilato de tert-butilo
- 3-(2-Aminoetil)-1H-indol-1-carboxilato de tert-butilo
- 4-[(E)-But-1-en-3-in-1-il]-3-{[tert-butil(dimetil)silil]oxi}-1H-indol-1-carboxilato de tert-butilo
Comparación: El 3-Acetamido-1H-indol-1-carboxilato de tert-butilo es único debido a la presencia del grupo acetamido, que confiere propiedades químicas y biológicas específicas. En comparación con el 3-Etinil-1H-indol-1-carboxilato de tert-butilo, tiene diferente reactividad y potenciales aplicaciones. La presencia del grupo acetamido también lo distingue del 3-(2-Aminoetil)-1H-indol-1-carboxilato de tert-butilo, que tiene un grupo aminoetil en su lugar. El compuesto 4-[(E)-But-1-en-3-in-1-il]-3-{[tert-butil(dimetil)silil]oxi}-1H-indol-1-carboxilato de tert-butilo tiene una estructura más compleja con grupos funcionales adicionales, lo que lleva a un comportamiento químico y aplicaciones diferentes.
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
tert-butyl 3-acetamidoindole-1-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)16-12-9-17(14(19)20-15(2,3)4)13-8-6-5-7-11(12)13/h5-9H,1-4H3,(H,16,18) |
Clave InChI |
VEPZPUYGONMRQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11848788.png)
![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)


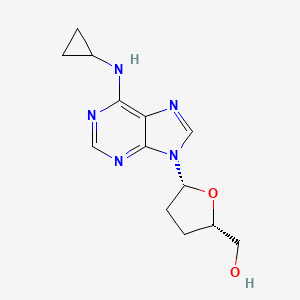
![{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11848812.png)

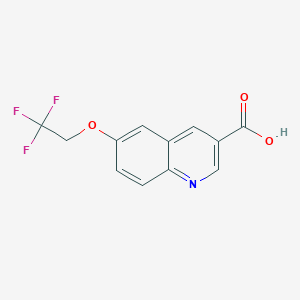

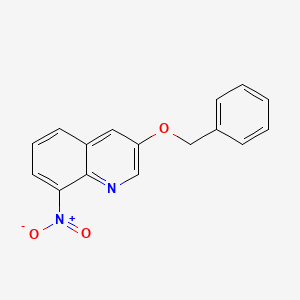
![7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11848837.png)


